Esculentin-2B
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIFSLVKGAAKLAGKGLAKEGGKFGLELIACKIAKQC |
Origin of Product |
United States |
Methodologies for Identification and Characterization of Esculentin 2b
Advanced Chromatographic Purification Techniques for Peptide Isolation
The initial step in studying Esculentin-2B involves its isolation and purification from crude amphibian skin secretions or synthetic peptide mixtures. ijcmas.comphenomenex.com Given the complexity of these mixtures, which contain numerous other peptides and proteins, multi-step chromatographic processes are often necessary. phenomenex.compolypeptide.com
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for peptide purification. phenomenex.compolypeptide.com This method separates molecules based on their hydrophobicity. The crude material is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. polypeptide.comasm.org Peptides like this compound, with their specific hydrophobic and hydrophilic amino acid distribution, elute at a characteristic retention time, allowing for their separation from other components. polypeptide.com The process can be optimized by screening different pH values and eluents to achieve the best separation selectivity. phenomenex.com For instance, a study on the purification of a 40-mer peptide demonstrated a multi-step process starting with 62% purity and achieving over 99% purity in the final product. polypeptide.com
Another powerful technique employed for the separation of natural products is High-Speed Counter-Current Chromatography (HSCCC). nih.govresearchgate.netnih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid supports, thus minimizing irreversible adsorption of the sample. nih.gov In HSCCC, a biphasic solvent system is selected, and the separation is achieved by partitioning the components between the two immiscible liquid phases. nih.govnih.gov For example, a solvent system composed of chloroform-methanol-water (4:3:2, v/v/v) has been successfully used to isolate esculetin (B1671247), a related compound, from crude extracts. nih.gov Combining HSCCC for initial fractionation with preparative HPLC for final polishing is a highly effective strategy for obtaining high-purity peptides from complex biological samples. nih.gov
Table 1: Chromatographic Techniques for Peptide Purification
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | C18 or C8 silica (B1680970) gel. | Acetonitrile/water gradient with an ion-pairing agent (e.g., TFA). | High-resolution purification of peptides from synthetic or biological mixtures. phenomenex.compolypeptide.com |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition without a solid support. | The upper or lower phase of a biphasic solvent system. | The corresponding opposite phase of the solvent system (e.g., hexane/ethyl acetate/methanol/water). nih.govnih.gov | Initial fractionation of crude extracts to isolate compounds. researchgate.net |
| Gel Filtration Chromatography | Separation based on molecular size. | Porous beads (e.g., Sephadex). | Aqueous buffer. | Initial cleanup and separation of proteins and peptides based on size. ijcmas.com |
Mass Spectrometry-Based Approaches for Primary Sequence Elucidation
Once purified, the primary structure (the amino acid sequence) of this compound is determined using mass spectrometry (MS). Tandem mass spectrometry (MS/MS) is the definitive method for peptide sequencing. researchgate.netuci.edu
The process typically begins with obtaining the molecular mass of the intact peptide using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). vulcanchem.com For this compound, its molecular mass was determined to be 3835.4 Da by ESI-MS. mybiosource.com
For sequencing, a "bottom-up" proteomics approach is commonly used. uci.edu The protein is first enzymatically digested into smaller peptide fragments using a protease with known cleavage specificity, such as trypsin, which cleaves at the C-terminal side of lysine (B10760008) and arginine residues. uci.edu These fragments are then separated, typically by liquid chromatography, and introduced into the mass spectrometer. researchgate.net
In the MS/MS experiment, a specific peptide fragment ion is selected (precursor ion) and subjected to fragmentation through collision-induced dissociation (CID). libretexts.org This process breaks the peptide backbone at the amide bonds, generating a series of product ions (b-ions and y-ions). uci.edulibretexts.org The mass difference between consecutive ions in the resulting spectrum corresponds to the mass of a specific amino acid residue, allowing the sequence of the fragment to be read. libretexts.org By analyzing the sequences of all the overlapping fragments, the full primary structure of the original peptide, this compound, can be reconstructed. researchgate.net
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Mass | 3835.4 Da | Electrospray Ionization (ESI) | mybiosource.com |
| Sequencing Method | Tandem Mass Spectrometry (MS/MS) | Collision-Induced Dissociation (CID) | libretexts.org |
Spectroscopic Techniques for Secondary Structure Determination
Spectroscopic methods are vital for understanding the three-dimensional conformation of this compound, which is essential for its biological activity.
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution. units.it It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. units.it The resulting CD spectrum in the far-UV region (190-250 nm) is sensitive to the peptide backbone conformation. units.it
Different secondary structures exhibit characteristic CD spectra:
α-helix: Shows a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. units.it
β-sheet: Displays a negative band around 217 nm and a positive band near 196 nm. units.it
Random Coil: Characterized by a strong negative band below 200 nm. units.it
Studies on Esculentin (B142307) peptides have shown that their conformation is highly dependent on the environment. nih.govresearchgate.net In aqueous solutions, peptides like Esculentin-1a (B1576700) often adopt a random coil structure. researchgate.net However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they exhibit a clear tendency to fold into an α-helical conformation. researchgate.net This induced helicity is crucial for the peptide's ability to interact with and disrupt microbial membranes. wikipedia.org For instance, Esculentin-2CHa is known to adopt an alpha-helical structure in the central to C-terminal region. wikipedia.org The percentage of α-helical content can be estimated from the intensity of the CD signal, particularly the mean residue ellipticity at 222 nm. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution. bond.edu.au Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. bond.edu.aubmrb.io
For Esculentin peptides, transferred NOESY (trNOESY) has been used to study their conformation when bound to targets like bacterial lipopolysaccharide (LPS). researchgate.net This technique is useful for studying the structure of a small molecule (the peptide) when it binds to a much larger molecule (LPS), as NOE signals from the bound peptide can be detected. researchgate.net Such studies have revealed that while the peptides may be unstructured (random coil) in aqueous solution, they adopt a defined helical structure upon binding to LPS micelles. researchgate.net The collection of distance restraints from NOESY, combined with dihedral angle restraints from other NMR experiments, allows for the calculation of a family of 3D structures consistent with the experimental data. bond.edu.au
Computational Methods for Structural Prediction and Validation
Computational methods serve as a powerful complement to experimental techniques for predicting and validating the structure of peptides like this compound. These methods can provide insights into peptide folding, stability, and interaction with biological targets.
Homology modeling can be used to build a 3D model of this compound based on the known structures of related peptides from the same family. The quality of the resulting model is then assessed using tools like Ramachandran plot analysis, which checks the stereochemical quality of the peptide backbone angles. researchgate.net
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and stability of the peptide in different environments, such as in water or embedded in a lipid bilayer, mimicking a cell membrane. These simulations can predict how the peptide folds and what secondary structures are most stable. For the Esculentin-2 family, predictions suggest that the mature peptides adopt an all-α conformation, which is consistent with experimental data from CD spectroscopy in membrane-like environments. mdpi.com
Furthermore, molecular docking studies can predict the binding mode of this compound to its biological targets. researchgate.net These computational analyses can identify key amino acid residues involved in the interaction and help to understand the peptide's mechanism of action at a molecular level. researchgate.net
Structural Determinants and Conformational Studies of Esculentin 2b
Analysis of Amphipathicity and Hydrophobic/Hydrophilic Moment
A defining characteristic of many antimicrobial peptides, including those in the esculentin (B142307) family, is their amphipathic nature. This means they possess distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. When these peptides fold into a secondary structure, such as an α-helix, this amphipathicity becomes spatially organized, creating a molecule with a nonpolar face and a polar, often positively charged, face. This structural arrangement is critical for the peptide's ability to interact with and disrupt the lipid bilayer of microbial membranes. frontiersin.org
Extended hydrophobic moment plot analysis, which graphs <µH> versus , can predict a peptide's interaction with membranes. For instance, analysis of the related linearized esculentin-2EM (E2EM-lin) showed that its N-terminal (residues 1-23) and C-terminal (residues 25-37) segments have the potential to form tilted structures, a mode of membrane interaction where the peptide inserts into the membrane at an angle rather than fully spanning it. nih.gov The N-terminal region of E2EM-lin, in particular, forms a strongly amphiphilic α-helix with a significant hydrophobic face, contributing to its membrane-disrupting capabilities. nih.gov
Table 1: Hydrophobic Moment and Hydrophobicity of Linearized Esculentin-2EM (E2EM-lin) Segments
| Peptide Segment | Mean Hydrophobic Moment (<µH>) | Mean Hydrophobicity ( | Predicted Interaction |
|---|---|---|---|
| E2EM-lin (1-23) | 0.67 | 0.09 | Potential to form tilted structure |
| E2EM-lin (25-37) | 0.43 | 0.06 | Potential to form tilted structure |
Role of Specific Amino Acid Residues in Secondary Structure Stability
The stability of the α-helical secondary structure, which is predominant for active esculentin peptides, is heavily influenced by the specific amino acid sequence. frontiersin.orgwikipedia.org Individual residues can either promote or destabilize helical formation.
Helix-Promoting Residues : Many amino acids are considered helix formers. The strategic placement of non-natural amino acids like α-aminoisobutyric acid (Aib), known for its strong helicogenicity, has been shown to sharply increase the helical content and stability of esculentin analogs. frontiersin.org
Helix-Disrupting Residues : Proline, due to its cyclic side chain that restricts backbone rotation and prevents the formation of a key hydrogen bond, is known to introduce significant distortions or "kinks" in α-helices. sib.swiss Glycine (B1666218), with its minimal side chain, offers high conformational flexibility, which can also introduce a kink or act as a hinge point between two helical domains. researchgate.net This flexibility can be functionally important; for example, a GXXXG motif in esculentin-1b(1-18) was found to create a kink that allows the peptide to adopt an optimal amphipathic conformation when bound to a lipid bilayer. researchgate.net
Conformational Dynamics in Membrane-Mimicking Environments
Esculentin peptides exhibit significant conformational plasticity, adapting their structure in response to their solvent environment. This dynamic behavior is central to their mechanism of action.
In an aqueous solution, esculentin peptides are typically unstructured, adopting a random coil conformation. frontiersin.orgresearchgate.netresearchgate.net This disordered state changes dramatically upon encountering a membrane-like environment. In the presence of membrane-mimicking solvents, such as trifluoroethanol (TFE)-water mixtures, or detergent micelles like sodium dodecyl sulfate (B86663) (SDS), the peptides fold into a predominantly α-helical structure. frontiersin.orgresearchgate.netnih.gov This folding is driven by the desire to shield the hydrophobic residues from the aqueous environment and is a critical prerequisite for membrane interaction and disruption. researchgate.netresearchgate.net
The specific nature of the membrane mimic influences the resulting conformation and the degree of folding. Studies on linearized esculentin-2EM (E2EM-lin) showed that it becomes strongly α-helical (over 55%) in the presence of lipid vesicles that mimic bacterial membranes. nih.gov The level of helicity was particularly high in the presence of lipids characteristic of Gram-positive bacteria, such as phosphatidylglycerol (PG), with which the peptide also showed strong interaction and lytic activity. nih.gov The pH of the environment can also modulate the degree of α-helicity and the peptide's ability to penetrate and lyse membranes. nih.gov
For some esculentins, the folding is not into a single, linear helix. Nuclear Magnetic Resonance (NMR) studies on esculentin-1b(1-18) revealed that in the presence of negatively charged micelles, it adopts a helix-kink-helix conformation, which allows its hydrophobic residues to insert into the lipid core while the hydrophilic residues interact with the polar head groups. researchgate.netresearchgate.net This demonstrates that the peptide's conformational dynamics are finely tuned to achieve an optimal structure for disrupting the specific architecture of a lipid bilayer.
Table 2: Conformational States of Esculentin Peptides in Different Environments
| Peptide | Environment | Predominant Conformation | Source |
|---|---|---|---|
| Esculentin-1b(1-18) | Water | Random Coil | researchgate.net |
| Esculentin-1b(1-18) | 50% TFE/Water | α-Helical (two domains with a kink) | researchgate.net |
| Esculentin-1b(1-18) | Negatively Charged Micelles | α-Helical (with a flexible kink) | researchgate.net |
| Esculentin-1a(1-21)NH2 | Water | Unordered | frontiersin.org |
| Esculentin-1a(1-21)NH2 | SDS Micelles or TFE | α-Helical | frontiersin.org |
| Linearized Esculentin-2EM | Lipid mimics of Gram-positive bacteria | Strongly α-Helical (>55%) | nih.gov |
Mechanisms of Biological Action of Esculentin 2b
Membrane Interaction and Disruption Mechanisms
The primary mode of action for many antimicrobial peptides, including Esculentin-2B, involves direct interaction with and disruption of microbial cell membranes. This process is governed by a series of biophysical and biochemical events, leading to the loss of membrane integrity and subsequent cell death.
Studies on Interaction with Bacterial Membrane Lipid Mimics
The interaction of this compound and its analogs, such as the linearized form E2EM-lin, with bacterial membrane mimics has been a key area of investigation to understand its antimicrobial specificity and efficacy. These studies often employ model membrane systems like lipid monolayers and small unilamellar vesicles (SUVs) that mimic the lipid composition of bacterial membranes.
Gram-positive and Gram-negative bacteria have distinct membrane compositions. Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, have membranes rich in anionic lipids like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). In contrast, the membranes of Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa, are predominantly composed of phosphatidylethanolamine (B1630911) (PE). nih.govuclan.ac.uk
Biophysical studies have shown that linearized esculentin (B142307) 2 EM (E2EM-lin) interacts strongly with lipid mimics of Gram-positive bacterial membranes. nih.govlsbu.ac.ukresearchgate.net This interaction is characterized by significant insertion into the lipid monolayers, leading to an increase in surface pressure. nih.govlsbu.ac.uk The peptide induces increased rigidity and thermodynamic instability in these model membranes. nih.govlsbu.ac.uk The high content of anionic lipids, particularly PG, in Gram-positive bacterial membranes appears to be a major driver for the potent lytic activity of E2EM-lin. nih.govresearchgate.net The peptide exhibits high levels of α-helicity and strong interaction with PG, resulting in significant membrane lysis. nih.gov While E2EM-lin also shows high α-helicity in the presence of CL, the interaction and subsequent lysis are less pronounced. nih.govlsbu.ac.ukresearchgate.net
The interaction with mimics of Gram-negative membranes is comparatively weaker. nih.gov The outer membrane of Gram-negative bacteria presents an additional barrier, with its outer leaflet composed of lipopolysaccharides (LPS). stfc.ac.ukmdpi.com The interaction of esculentin peptides with both the phospholipid and LPS components is crucial for their activity against these bacteria. stfc.ac.uknih.gov The initial electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial surface, including LPS, is a critical first step. nih.gov
Table 1: Interaction of Linearized Esculentin-2EM (E2EM-lin) with Bacterial Membrane Lipid Mimics
| Lipid Mimic | Bacterial Type Mimicked | Key Lipid Components | Interaction Characteristics | Reference |
|---|---|---|---|---|
| S. aureus / B. subtilis | Gram-positive | Phosphatidylglycerol (PG), Cardiolipin (CL) | Strong insertion, increased rigidity, thermodynamic instability, high lysis. | nih.govlsbu.ac.uk |
| E. coli / P. aeruginosa | Gram-negative | Phosphatidylethanolamine (PE), Lipopolysaccharide (LPS) | Weaker interaction compared to Gram-positive mimics. | nih.gov |
| Pure Phosphatidylglycerol (PG) | Anionic lipid | PG | High α-helicity, strong interaction, high lysis. | nih.govresearchgate.net |
| Pure Cardiolipin (CL) | Anionic lipid | CL | High α-helicity, lower interaction and lysis compared to PG. | nih.govlsbu.ac.ukresearchgate.net |
This table is generated based on data from biophysical studies on E2EM-lin.
Investigation of Pore Formation Hypotheses
Following the initial binding to the bacterial membrane, antimicrobial peptides like this compound are believed to disrupt the membrane by forming pores, leading to the leakage of cellular contents and cell death. Several models have been proposed to describe this process, including the "barrel-stave," "toroidal pore," and "carpet-like" mechanisms. nih.govmdpi.combachem.comnih.govmdpi.com
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a water-filled channel. nih.govbachem.commdpi.com The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the pore. nih.gov
Toroidal Pore Model: Here, the peptides also insert into the membrane, but they induce the lipid monolayers to bend inward, creating a pore lined by both the peptides and the head groups of the lipid molecules. nih.govnih.govmdpi.com This results in a continuous curvature of the membrane through the pore. nih.gov
Carpet-Like Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet." nih.govmdpi.comnih.gov Once a threshold concentration is reached, this carpet disrupts the membrane in a detergent-like manner, leading to the formation of micelles and membrane disintegration without the formation of discrete pores. mdpi.comnih.gov
For esculentin peptides, evidence suggests a mechanism that aligns more with the carpet-like or toroidal pore models. The distribution of basic residues in some esculentin derivatives is thought to hinder the aggregation required for the barrel-stave mechanism. nih.gov Instead, it is more likely that they bind to the membrane surface in a carpet-like fashion, inducing tension that leads to localized membrane breakages. nih.gov Other studies on linearized esculentin-2EM (E2EM-lin) propose a pore-forming model driven by the formation of a tilted peptide structure in the membrane. uclan.ac.uknih.gov This tilted orientation is thought to be crucial for generating membrane disruption and lysis. researchgate.net The ability of Esculentin-1a (B1576700) to destroy the biofilm of Pseudomonas aeruginosa through membrane perturbation further supports a direct disruptive mechanism. mdpi.com
Impact of Environmental pH on Membrane Permeabilization
The antimicrobial activity of some peptides is influenced by the environmental pH, which can affect their structure, charge, and interaction with bacterial membranes. Studies on linearized esculentin 2EM (E2EM-lin) have revealed a pH-dependent activity with an alkaline optimum. nih.govuclan.ac.ukresearchgate.net
The activity of E2EM-lin against Gram-positive bacteria is enhanced at alkaline pH. nih.gov As the pH increases from 6 to 8, the peptide adopts a more α-helical structure in the presence of bacterial membranes. nih.govuclan.ac.uk This increased helicity is accompanied by an enhanced ability to penetrate and lyse these membranes. nih.govuclan.ac.ukresearchgate.net For instance, the maximal surface pressure changes induced by E2EM-lin in lipid monolayers mimicking bacterial membranes increase with rising pH. nih.gov Similarly, the lysis of SUVs formed from these lipid mimics is also greater at higher pH values. nih.gov
This pH-dependent activity appears to be linked to the net charge of the peptide. researchgate.net The protonation state of amino acid residues like histidine can be altered by pH, which in turn affects the peptide's electrostatic interactions with the negatively charged bacterial membranes. nih.gov For E2EM-lin, an alkaline environment appears to optimize its structure and interaction for membrane disruption, representing a significant instance of a pH-dependent antimicrobial peptide with an alkaline optimum that utilizes a tilted structure to drive a pore-forming process. uclan.ac.uk
Table 2: Effect of pH on the Interaction of Linearized Esculentin-2EM (E2EM-lin) with Lipid Monolayers
| Lipid Monolayer | Change in Surface Pressure (mN/m) at pH 6 | Change in Surface Pressure (mN/m) at pH 7 | Change in Surface Pressure (mN/m) at pH 8 | Reference |
|---|---|---|---|---|
| Pure Lipids | ||||
| DMPG | 4.7 | 6.9 | 9.8 | uclan.ac.uk |
| CL | 1.0 | 2.4 | 3.0 | uclan.ac.uk |
| DMPE | Not specified | 2.4 | Not specified | nih.gov |
| Bacterial Membrane Mimics | ||||
| S. aureus | Not specified | 7.5 | Not specified | nih.gov |
| B. subtilis | Not specified | 6.8 | Not specified | nih.gov |
| E. coli | Not specified | 3.9 | Not specified | nih.gov |
| P. aeruginosa | Not specified | 5.2 | Not specified | nih.gov |
This table presents data on the maximal surface pressure changes induced by E2EM-lin in various lipid monolayers at different pH values, indicating a stronger interaction at higher pH.
Modulation of Cellular Pathways and Processes
Beyond direct membrane disruption, this compound and its related compounds can also exert biological effects by modulating various cellular pathways and processes, including the immune response and cell proliferation.
Immunomodulatory Effects on Lymphoid Cells and Macrophages
Esculentin and its derivatives have been shown to possess immunomodulatory properties, affecting the function of key immune cells such as lymphocytes and macrophages. nih.govustc.edu.cn
Studies on esculetin (B1671247) have demonstrated its ability to influence macrophage activity. While it does not show significant cytotoxicity towards normal murine macrophages, it can increase the in vivo migration of these cells. nih.govustc.edu.cn Furthermore, esculetin has been found to enhance the endocytic activity of macrophages and augment the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with LPS. nih.govustc.edu.cn
In addition to its effects on macrophages, esculetin also modulates lymphocyte functions. In vivo administration of esculetin in mice has been shown to increase the mitogenic (proliferative) response of splenic lymphocytes to stimulation by Concanavalin A (Con A) and LPS. nih.govustc.edu.cn It also induces the activity of lymphokine-activated killer (LAK) cells, which are known to kill tumor cells. ustc.edu.cn
A study on Esculentin-2CHa, a peptide from the skin of the frog Hylarana chalconota, showed that it significantly stimulates the release of the anti-inflammatory cytokine IL-10 by mouse lymphoid cells. nih.gov Paradoxically, it also stimulates the production of the pro-inflammatory cytokine TNF-α by peritoneal macrophages, while having no significant effect on IL-6 and IL-1β production. nih.govmdpi.com This dual activity suggests a complex immunomodulatory role.
Anti-Proliferative Mechanisms against Tumor Cell Lines
Esculentin has demonstrated significant anti-proliferative and pro-apoptotic activity against various cancer cell lines. spandidos-publications.comspandidos-publications.comfrontiersin.orgarchbronconeumol.orgjcpjournal.orgbjournal.orgnih.govnih.gov The underlying mechanisms involve the modulation of multiple cellular signaling pathways that control cell cycle progression and apoptosis (programmed cell death).
One of the key mechanisms is the induction of apoptosis through the mitochondrial pathway. spandidos-publications.comspandidos-publications.comfrontiersin.orgbjournal.org This is often characterized by:
An increase in the expression of pro-apoptotic proteins like Bax and Bak. spandidos-publications.comspandidos-publications.comfrontiersin.orgjournalagent.com
A decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. spandidos-publications.comspandidos-publications.comfrontiersin.orgjournalagent.com
The collapse of the mitochondrial membrane potential. spandidos-publications.combjournal.org
The release of cytochrome c from the mitochondria into the cytoplasm. spandidos-publications.comspandidos-publications.com
The activation of caspase enzymes, particularly caspase-3 and caspase-9. spandidos-publications.comspandidos-publications.comfrontiersin.orgbjournal.orgnih.gov
Esculentin has also been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting the proliferation of cancer cells. spandidos-publications.comspandidos-publications.comjcpjournal.orgnih.gov This is achieved by modulating the expression of key cell cycle regulatory proteins, including:
Downregulation of cyclins (e.g., Cyclin D1). spandidos-publications.comarchbronconeumol.org
Downregulation of cyclin-dependent kinases (e.g., CDK2, CDK4). spandidos-publications.comjcpjournal.org
Upregulation of cell cycle inhibitors like p21 and p27. jcpjournal.org
Furthermore, esculetin has been found to interfere with several critical signaling pathways that are often dysregulated in cancer:
PI3K/Akt Pathway: Esculetin can inhibit this pathway, which is crucial for cell survival and proliferation. spandidos-publications.comspandidos-publications.comjcpjournal.org
Wnt/β-catenin Pathway: It has been shown to suppress this pathway in colorectal cancer cells. frontiersin.orgarchbronconeumol.org
NF-κB Signaling: Esculetin can inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. spandidos-publications.comarchbronconeumol.orgnih.gov
STAT3 Signaling: It has been observed to block the phosphorylation and nuclear translocation of STAT3 in laryngeal cancer. spandidos-publications.com
In some cancer cell lines, such as pancreatic cancer cells, esculetin has been shown to directly bind to Keap1, leading to the nuclear accumulation of Nrf2, which in turn induces an anti-proliferative and apoptotic response. nih.govnih.gov
Table 3: Summary of Anti-Proliferative Mechanisms of Esculentin on Tumor Cell Lines
| Mechanism | Key Molecular Events | Affected Cancer Cell Types (Examples) | Reference |
|---|---|---|---|
| Mitochondrial Apoptosis | ↑ Bax, Bak; ↓ Bcl-2, Bcl-xL; Cytochrome c release; Caspase-3/9 activation | Gastric, Hepatocellular, Salivary Gland, Cervical, Pancreatic | spandidos-publications.comspandidos-publications.comfrontiersin.orgbjournal.orgnih.govjournalagent.com |
| Cell Cycle Arrest | ↓ Cyclin D1, CDK2, CDK4; ↑ p21, p27 | Laryngeal, Prostate, Pancreatic, Lung | spandidos-publications.comarchbronconeumol.orgjcpjournal.orgnih.gov |
| Signaling Pathway Modulation | Inhibition of PI3K/Akt, Wnt/β-catenin, NF-κB, STAT3 | Gastric, Colorectal, Lung, Laryngeal, Pancreatic | spandidos-publications.comspandidos-publications.comfrontiersin.orgarchbronconeumol.orgjcpjournal.orgnih.gov |
| Direct Protein Binding | Binds to Keap1, leading to Nrf2 activation | Pancreatic | nih.govnih.gov |
This table summarizes the diverse mechanisms through which esculentin exerts its anti-cancer effects across various tumor cell lines.
Influence on Glucose Homeostasis and Islet Cell Function in Animal Models
Research in animal models, particularly high-fat diet-fed mice which mimic obesity and insulin (B600854) resistance, has illuminated the potential of this compound and its analogues in managing diabetic indicators. plos.orgnih.govscite.ai A key analogue, [L28K]esculentin-2CHa, was the subject of a 28-day study where its administration led to a significant 25% reduction in non-fasting plasma glucose and a 42% increase in non-fasting plasma insulin levels compared to the control group. plos.orgnih.gov This suggests a direct and beneficial impact on glucose control.
The improvement in glucose homeostasis is likely attributable to the peptide's effects on pancreatic islet cell function. plos.orgnih.gov In vitro studies using rat BRIN-BD11 clonal pancreatic β-cells showed that Esculentin-2CHa stimulated insulin secretion at concentrations as low as 0.3 nM without causing cell damage. researchgate.netplos.org The mechanism for this insulinotropic activity involves membrane depolarization and an increase in intracellular calcium ions. researchgate.netplos.org
| Parameter | Observation in Animal Models | Reference |
| Non-fasting Plasma Glucose | 25% reduction | plos.orgnih.gov |
| Non-fasting Plasma Insulin | 42% increase | plos.orgnih.gov |
| Insulin Secretion | Stimulated at ≥ 0.3 nM in vitro | researchgate.netplos.org |
| Glucagon Levels | Significantly lower | plos.orgnih.gov |
| α-cell Mass | Normalized | plos.orgnih.gov |
Role in Angiogenesis Modulation in in vitro and in vivo Models
Angiogenesis, the formation of new blood vessels, is a critical process in both healthy and diseased states. A derivative of Esculentin-1a, esculentin-1a(1–21)NH2, has been shown to promote angiogenesis, which is beneficial for wound healing. jst.go.jp In a full-thickness excision mouse model, this peptide accelerated wound closure by increasing collagen deposition and angiogenesis. jst.go.jp This was evidenced by higher expression of key markers like platelet endothelial cell adhesion molecule-1 (CD31) and proliferating cell nuclear antigen (PCNA). jst.go.jp
In vitro experiments using human umbilical vein vascular endothelial cells (HUVECs) further elucidated the mechanism. jst.go.jp Esculentin-1a(1–21)NH2 significantly promoted cell migration and proliferation by activating the phosphatidylinositol 3′-kinase (PI3K)/protein kinase B (AKT) signaling pathway. jst.go.jp This activation also led to an upregulation of CD31 at both the mRNA and protein levels. jst.go.jp The pro-angiogenic effects were diminished when the PI3K pathway was inhibited, confirming its central role. jst.go.jp
Conversely, a related compound, esculetin, has been found to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. nih.gov It achieved this by reducing the phosphorylation of VEGFR-2 and its downstream signaling pathways, including ERK1/2 and eNOS/Akt. nih.gov In both ex vivo aortic ring assays and in vivo Matrigel plug models, esculetin suppressed the formation of new blood vessels. nih.gov This highlights the nuanced and context-dependent role of esculentin-related compounds in modulating angiogenesis.
| Model | Compound | Effect on Angiogenesis | Mechanism | Reference |
| Mouse Wound Healing | Esculentin-1a(1–21)NH2 | Promotion | Increased collagen, CD31, PCNA | jst.go.jp |
| HUVECs (in vitro) | Esculentin-1a(1–21)NH2 | Promotion | Activation of PI3K/AKT pathway | jst.go.jp |
| VEGF-induced (in vitro/in vivo) | Esculetin | Inhibition | Reduced VEGFR-2 phosphorylation | nih.gov |
Identification of Specific Molecular Targets and Binding Interactions
Understanding the direct molecular interactions of this compound is crucial to fully characterizing its biological functions. Research has explored its binding with proteins, nucleic acids, and bacterial components.
Protein-Peptide Interaction Studies (e.g., with Bovine Hemoglobin for structural alteration)
While direct studies on this compound's interaction with bovine hemoglobin are not extensively detailed in the provided context, research on similar compounds provides valuable insights. For instance, studies on the interaction of coumarin (B35378) derivatives, such as 7-hydroxycoumarin (7-HC) and 4-methyl-7-hydroxycoumarin (4-Me-7-HC), with bovine hemoglobin (BHb) have demonstrated that these molecules can bind to the protein and alter its structure. researchgate.net This binding typically occurs near tryptophan residues, leading to a quenching of the protein's intrinsic fluorescence. researchgate.net Such interactions can be driven by hydrophobic forces and hydrogen bonds, resulting in conformational changes in the hemoglobin molecule. researchgate.netresearchgate.net The enzymatic hydrolysis of bovine hemoglobin is also known to produce various bioactive peptides with antimicrobial and other biological activities. mdpi.com
| Interacting Molecule | Key Findings | Potential Implication for this compound | Reference |
| Coumarin derivatives & BHb | Bind near Trp residues, quench fluorescence, alter conformation | Suggests this compound could also bind to and modulate the structure and function of transport proteins like hemoglobin. | researchgate.net |
| Enzymatic hydrolysis of BHb | Generates bioactive peptides | Highlights a potential source of novel peptides with functions similar to this compound. | mdpi.com |
DNA/RNA Interaction Studies for Mechanistic Insights
The interaction of small molecules with nucleic acids like DNA and RNA is a key area of investigation for understanding their mechanisms of action. Studies have shown that certain molecules can bind to the grooves of DNA or RNA, a process that is often entropically driven. researchgate.netrsc.org For example, the antimalarial drug hydroxychloroquine (B89500) sulfate (B86663) (HCQS) has been shown to bind to RNA, particularly in uridine- and cytidine-rich regions, through groove binding. rsc.org The nature of these interactions can be complex, with some molecules exhibiting different binding modes depending on their concentration. rsc.org The structure of the RNA molecule, including the presence of double-stranded regions, can influence the binding of RNA-binding proteins (RBPs). upf.edu While direct studies on this compound are pending, these findings suggest a plausible mechanism where it could interact with cellular nucleic acids to exert some of its biological effects.
| Interacting Molecule | Binding Characteristics | Significance | Reference |
| Hydroxychloroquine sulfate (HCQS) & RNA | Groove binding in U- and C-rich regions | Demonstrates precedent for small molecules binding to RNA grooves. | rsc.org |
| RNA-Binding Proteins (RBPs) & RNA | Interaction correlates with double-stranded regions | RNA structure is a key determinant of protein-RNA interactions. | upf.edu |
Interaction with Lipopolysaccharide (LPS) and its Biological Implications
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the immune system. nih.gov The ability of peptides to interact with and neutralize LPS is a critical aspect of their antimicrobial and immunomodulatory functions. Esculentin-1a derived peptides have been noted to have an inhibitory effect on LPS. unisi.it This interaction can hamper the binding of LPS to its receptor, Toll-like receptor 4 (TLR4), on immune cells, thereby mitigating the inflammatory cascade that leads to conditions like sepsis. nih.govunisi.itfrontiersin.org By binding to LPS, these peptides can prevent the release of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. researchgate.net This interaction is a key component of the innate immune defense and highlights a significant mechanism through which this compound may exert its protective effects against bacterial infections.
| Interaction | Biological Consequence | Reference |
| Esculentin-1a peptides & LPS | Inhibition of LPS binding to its receptor | unisi.it |
| General Peptide-LPS Interaction | Neutralization of endotoxic effects | nih.govfrontiersin.org |
| Esculetin & LPS-induced inflammation | Reduction of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) | researchgate.net |
Structure Activity Relationship Sar Studies and Peptide Engineering
Rational Design and Synthesis of Esculentin-2B Analogs and Derivatives
The rational design of this compound analogs involves a targeted approach to modify its amino acid sequence to improve its therapeutic properties. researchgate.net This process often begins with the synthesis of the parent peptide and its derivatives, which can be achieved through standard solid-phase peptide synthesis. mdpi.com
One common strategy is the creation of truncated analogs. For instance, research on esculentin-1a (B1576700), a related peptide, showed that a truncated 21-mer N-terminal fragment, esculentin-1a(1-21), retained significant antimicrobial activity with reduced hemolytic effects. mdpi.com This success spurred similar investigations into other esculentin (B142307) peptides, including the design of C-terminally amidated truncated derivatives to preserve the net positive charge, a key factor in antimicrobial efficacy. mdpi.com
Another design approach involves the substitution of specific amino acids with natural or non-natural residues to enhance particular characteristics. For example, replacing a glycine (B1666218) residue with α-aminoisobutyric acid (Aib) in an esculentin-1a derivative was shown to increase its α-helical content and stability, leading to improved activity against Gram-positive bacteria. nih.govuniroma1.it The synthesis of these analogs allows for a systematic evaluation of how changes in the peptide's structure affect its biological function.
Furthermore, the design process can involve creating hybrid peptides. By combining fragments of different peptides, researchers aim to merge desirable properties, such as the high antimicrobial potency of one peptide with the low toxicity of another. bohrium.com These rationally designed analogs and derivatives are then synthesized and subjected to a battery of tests to evaluate their antimicrobial activity, cytotoxicity, and stability.
Impact of N-Terminal and C-Terminal Modifications (e.g., Amidation, Truncations)
Modifications at the N-terminus and C-terminus of this compound and its analogs play a pivotal role in their biological activity, stability, and selectivity. These modifications, including amidation and truncation, are key strategies in peptide engineering.
C-Terminal Amidation:
N-Terminal Acetylation:
While less commonly reported for esculentin peptides specifically, N-terminal acetylation is another modification that can influence peptide properties. Acetylation removes the positive charge at the N-terminus, which can sometimes increase a peptide's stability by preventing degradation by aminopeptidases. lifetein.comsigmaaldrich.com
Truncations:
Truncation, the shortening of the peptide chain from either the N- or C-terminus, is a widely used strategy to create smaller, more cost-effective peptides that retain or even have enhanced activity. Research on esculentin-1a revealed that its N-terminal 21-residue fragment, Esc(1-21), exhibited potent antimicrobial activity, often with lower cytotoxicity than the full-length peptide. mdpi.com This has inspired the design of truncated derivatives of other related peptides. mdpi.com The rationale is that the N-terminal region is often responsible for the primary antimicrobial action, while the C-terminal portion may contribute more to cytotoxicity or be less critical for activity. mdpi.com For instance, a truncated 18-amino acid fragment of esculentin-1b, Esc(1-18), showed comparable antimicrobial activity to the parent peptide but with lower hemolytic capacity. uniroma1.it
The following table summarizes the impact of terminal modifications on the properties of esculentin and related peptides:
| Peptide | Modification | Impact | Reference |
| Esculentin-2 HYba1/HYba2 | C-terminal amidation | 10-fold decrease in MIC against fish pathogens; reduced killing time. | nih.gov |
| Esculentin-2 analogs | C-terminal amidation | Increased antimicrobial activity and selectivity. | mdpi.com |
| Esculentin-1b | Truncation to Esc(1-18) | Comparable antimicrobial activity, lower hemolytic capacity. | uniroma1.it |
| Esculentin-1a | Truncation to Esc(1-21) | Potent antimicrobial activity, lower hemolytic activity. | mdpi.com |
These findings highlight the importance of terminal modifications as a key strategy in optimizing the therapeutic potential of this compound and other antimicrobial peptides.
Correlation between Physicochemical Properties and Bioactivity
The biological activity of this compound and its analogs is intrinsically linked to their physicochemical properties. Key parameters such as hydrophobicity, net charge, and amphipathicity play a crucial role in determining the peptide's antimicrobial efficacy and selectivity. The quantitative structure-activity relationship (QSAR) approach seeks to identify and quantify these properties to understand their effect on biological activity. spu.edu.sy
Hydrophobicity:
Hydrophobicity, often expressed as a hydrophobicity index (), is a critical determinant of a peptide's ability to interact with and disrupt bacterial membranes. A certain level of hydrophobicity is necessary for the peptide to partition into the lipid bilayer. However, excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolysis), due to non-specific membrane interactions. Therefore, an optimal balance of hydrophobicity is essential for selective antimicrobial activity.
Net Charge:
The net positive charge of the peptide is another key factor. A higher positive charge generally enhances the initial electrostatic attraction between the peptide and the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This facilitates the accumulation of the peptide on the bacterial surface, a crucial first step in its mechanism of action. Increasing the net charge, for instance by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine, can often lead to improved antimicrobial potency. mdpi.com
Amphipathicity and Hydrophobic Moment:
Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is fundamental for the formation of secondary structures like the α-helix upon membrane interaction. The hydrophobic moment (<µH>) is a quantitative measure of this amphipathicity. A high hydrophobic moment indicates a well-defined separation of polar and nonpolar faces along the peptide backbone, which is characteristic of many membrane-active antimicrobial peptides. This amphipathic structure allows the hydrophobic face to insert into the lipid core of the membrane while the hydrophilic face can interact with the lipid headgroups or form the interior of a pore.
The interplay between these properties is complex. For example, a study on Brevinin-2GUb and its analogs illustrated these correlations. The parent peptide had a moderate net charge and hydrophobicity. nih.gov A truncated analog with no net positive charge but higher hydrophobicity and hydrophobic moment was designed. nih.gov To restore activity, negatively charged residues were replaced with lysine, resulting in a new derivative with a higher net charge, hydrophobicity, and amphipathicity compared to the parent peptide. nih.gov
The following table illustrates the physicochemical properties of Brevinin-2GUb and one of its analogs:
| Peptide | Sequence | Hydrophobicity | Hydrophobic Moment <µH> | Net Charge (z) |
| Brevinin-2GUb | GVIIDTLKGAAKTVAAELLRKAHCKLTNSC | 0.379 | 0.144 | +3 |
| tB2U-K | GVIIKTLKGAAKTVAAKLL-NH2 | Data not available | Data not available | +4 |
Data for tB2U-K's hydrophobicity and hydrophobic moment were not explicitly provided in the search results, but the text indicates they were higher than the parent peptide.
In essence, the rational design of potent and selective this compound analogs relies on the careful modulation of these physicochemical properties to achieve an optimal balance for effective and safe antimicrobial action.
Computational Modeling and In Silico Approaches for SAR Prediction
Computational modeling and in silico methods have become indispensable tools in the study of structure-activity relationships (SAR) for antimicrobial peptides like this compound. These approaches allow for the rapid prediction of physicochemical properties and biological activities of novel peptide analogs, thereby streamlining the design and optimization process. bohrium.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR):
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. spu.edu.sy By analyzing a series of analogs with known activities, QSAR models can identify key physicochemical descriptors—such as hydrophobicity, electronic properties, and steric parameters—that correlate with the observed biological effects. slideshare.net These models can then be used to predict the activity of newly designed, untested compounds, prioritizing the synthesis of the most promising candidates. spu.edu.sytoxstrategies.com
Molecular Docking and Molecular Dynamics (MD) Simulations:
Molecular docking is a computational method used to predict the preferred binding orientation of one molecule (the ligand, e.g., an this compound analog) to a second (the receptor, e.g., a bacterial membrane model). mdpi.com This can provide insights into the initial interactions between the peptide and the bacterial cell surface.
Following docking, Molecular Dynamics (MD) simulations can be employed to study the behavior of the peptide-membrane complex over time. bohrium.com MD simulations provide a dynamic view of how the peptide inserts into and perturbs the lipid bilayer, offering detailed information on conformational changes, membrane disruption, and pore formation at an atomic level. acs.org These simulations can help to validate and refine the proposed mechanisms of action and explain the differences in activity observed between various analogs. For instance, MD simulations have been used to confirm the stability of designed hybrid peptides and to visualize their penetration and disruption of bacterial membrane models. bohrium.com
In Silico Prediction of Properties and Toxicity:
Various web-based servers and software are available to predict a wide range of properties for designed peptides. These tools can calculate physicochemical parameters like net charge, hydrophobicity, and amphipathicity, as well as predict secondary structure. Furthermore, in silico tools can estimate the "drug-likeness" of a peptide and predict its potential toxicity, such as hemolytic activity. nih.govresearchgate.net By screening for potential toxicity early in the design phase, researchers can focus their efforts on developing analogs with a higher probability of being safe and effective.
The integration of these computational approaches allows for a more rational and efficient design cycle for novel this compound analogs. By predicting the SAR of virtual compounds, researchers can significantly reduce the number of peptides that need to be synthesized and tested experimentally, saving time and resources in the quest for new antimicrobial agents.
Preclinical Investigation Models and Experimental Methodologies
In vitro Efficacy Assays
Microbial Growth Inhibition Assays
The antimicrobial properties of Esculentin-2B and its derivatives are evaluated using microbial growth inhibition assays to determine their efficacy against various microorganisms. A key method employed is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the peptide that prevents visible microbial growth after a specific incubation period, typically around 24 hours. idstewardship.com Another method, the Zone of Inhibition (ZOI) test, offers a qualitative assessment of the antimicrobial agent's effectiveness by measuring the area of no microbial growth around the tested compound on an agar (B569324) plate. ifyber.com
Research has demonstrated that Esculentin-2CHa, a related peptide, exhibits potent, broad-spectrum antimicrobial activity. researchgate.net It has shown significant growth-inhibitory effects against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as the opportunistic yeast Candida albicans, with MIC values often at or below 10 µM. researchgate.net Furthermore, studies on a synthetic derivative, Esc(1-21), revealed MIC values of 8 µM and 4 µM against E. coli strains EDL933 and K12, respectively. mdpi.com In another study, a hybrid peptide, BKR1, derived from Esculentin-1a (B1576700) and melittin, displayed high antimicrobial activity against various Gram-negative bacteria, with MIC values around 25 µM for both control and resistant strains of P. aeruginosa and E. coli. pensoft.net
The experimental setup for these assays typically involves preparing a standard inoculum of the target microorganism and exposing it to a range of concentrations of the peptide in a suitable growth medium like Mueller-Hinton Broth for bacteria. nih.gov The plates are then incubated under controlled conditions, and microbial growth is assessed visually or by measuring optical density. frontiersin.org
Table 1: Minimum Inhibitory Concentrations (MIC) of Esculentin (B142307) Derivatives Against Various Microorganisms
| Peptide | Microorganism | Strain | MIC (µM) | Source |
| Esculentin-2CHa | Escherichia coli | Reference Strain | ≤ 10 | researchgate.net |
| Esculentin-2CHa | Pseudomonas aeruginosa | Reference Strain | ≤ 10 | researchgate.net |
| Esculentin-2CHa | Klebsiella pneumoniae | Reference Strain | ≤ 10 | researchgate.net |
| Esculentin-2CHa | Candida albicans | Reference Strain | ≤ 10 | researchgate.net |
| Esc(1-21) | Escherichia coli | EDL933 | 8 | mdpi.com |
| Esc(1-21) | Escherichia coli | K12 | 4 | mdpi.com |
| BKR1 | Pseudomonas aeruginosa | ATCC 27853 | 25 | pensoft.net |
| BKR1 | Pseudomonas aeruginosa | ATCC BAA-2114 | 25 | pensoft.net |
| BKR1 | Escherichia coli | ATCC 25992 | 25 | pensoft.net |
| BKR1 | Escherichia coli | BAA-2452 | 25 | pensoft.net |
Cell Line Proliferation and Viability Assays (non-human, non-clinical)
The effects of this compound and its analogs on cell proliferation and viability are assessed using various in vitro assays on non-human, non-clinical cell lines. These assays are crucial for understanding the peptide's potential cytotoxic or growth-inhibitory effects. promega.com
A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govnih.gov In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells. nih.govspandidos-publications.com Another similar method is the MTS assay, which also measures cell viability based on the reduction of a tetrazolium compound. aacrjournals.org
Studies on Esculentin-2CHa and its derivatives have been conducted on various cell lines. For instance, the insulin-releasing effects and cytotoxicity of Esculentin-2CHa have been evaluated using rat BRIN-BD11 clonal pancreatic β-cells. nih.govnih.gov In these studies, the release of lactate (B86563) dehydrogenase (LDH) is often measured as an indicator of plasma membrane integrity and cytotoxicity. nih.govplos.org Research has shown that Esculentin-2CHa can stimulate insulin (B600854) secretion from BRIN-BD11 cells at concentrations as low as 0.3 nM without causing cytotoxicity. nih.govnih.gov
Furthermore, the antiproliferative effects of esculetin (B1671247), a related coumarin (B35378), have been investigated in various cancer cell lines. In HCT116, HCT15, and DLD1 colon cancer cells, esculetin was found to decrease cell viability in a dose-dependent manner. aacrjournals.org Similarly, in A253 human submandibular salivary gland tumor cells, esculetin inhibited cell proliferation in a concentration-dependent manner. nih.gov
Table 2: Effects of Esculentin and its Derivatives on Non-Human/Non-Clinical Cell Lines
| Compound | Cell Line | Assay Type | Observed Effect | Source |
| Esculentin-2CHa | BRIN-BD11 (rat pancreatic β-cells) | Insulin Secretion & LDH Release | Stimulated insulin secretion without cytotoxicity | nih.govnih.gov |
| Esculetin | HCT116 (human colon cancer) | MTS Assay | Decreased cell viability | aacrjournals.org |
| Esculetin | HCT15 (human colon cancer) | MTS Assay | Decreased cell viability | aacrjournals.org |
| Esculetin | DLD1 (human colon cancer) | MTS Assay | Decreased cell viability | aacrjournals.org |
| Esculetin | A253 (human submandibular gland tumor) | MTT Assay | Inhibited cell proliferation | nih.gov |
Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for quantifying specific proteins and biomarkers in preclinical studies. This method is employed to measure the levels of various molecules, such as cytokines and hormones, in biological samples. medicine.dp.ua
In the context of this compound research, ELISA has been utilized to measure the secretion of insulin from pancreatic β-cell lines and isolated islets in response to the peptide. researchgate.netresearchgate.net For example, in studies with BRIN-BD11 cells and isolated mouse islets, insulin concentrations in the culture supernatant are determined by radioimmunoassay, a technique similar in principle to ELISA. plos.org
Furthermore, in studies investigating the inflammatory response, ELISA kits are used to quantify cytokine levels. For instance, the analysis of interleukins such as IL-6 and IL-10 in rat models has been performed using commercially available ELISA kits. medicine.dp.ua This allows researchers to assess the immunomodulatory properties of compounds like this compound. The assay typically involves the use of specific antibodies to capture and detect the target protein, with the signal generated being proportional to the amount of the biomarker present in the sample.
In vivo Animal Model Studies (Non-human, non-clinical, focusing on mechanistic outcomes)
Animal models are indispensable for investigating the physiological effects and mechanisms of action of compounds like this compound in a whole-organism context. mpg.de These studies provide crucial insights that cannot be obtained from in vitro experiments alone. fda.gov
Assessment of Glucose Tolerance and Insulin Secretion in Rodent Models
Rodent models, particularly mice, are frequently used to study metabolic diseases like type 2 diabetes. mpg.de The high-fat diet-fed mouse is a common model that develops obesity, glucose intolerance, and insulin resistance, making it suitable for evaluating the antidiabetic potential of peptides like Esculentin-2CHa. nih.gov
To assess glucose tolerance, an intraperitoneal glucose tolerance test (IPGTT) is performed. In this test, overnight-fasted mice receive an intraperitoneal injection of glucose, either alone or in combination with the test peptide. nih.gov Blood samples are then collected at various time points to measure plasma glucose and insulin concentrations. nih.gov A significant reduction in the plasma glucose excursion and an increase in the insulin response in the peptide-treated group compared to the control group indicate improved glucose tolerance and enhanced insulin secretion. plos.org
For instance, acute administration of an analogue of Esculentin-2CHa, [L28K]esculentin-2CHa, to high-fat-fed mice significantly enhanced glucose tolerance and insulin secretion. nih.gov Longer-term studies involving twice-daily administration of this peptide for 28 days also resulted in improved glucose tolerance and insulin secretion following both oral and intraperitoneal glucose loads. nih.gov These studies demonstrate the potential of this compound related peptides in managing hyperglycemia.
Table 3: Effects of Esculentin-2CHa Analogue on Glucose Tolerance and Insulin Secretion in High-Fat Fed Mice
| Treatment | Parameter | Outcome | Source |
| Acute [L28K]esculentin-2CHa | Glucose Tolerance | Enhanced | nih.gov |
| Acute [L28K]esculentin-2CHa | Insulin Secretion | Enhanced | nih.gov |
| 28-day [L28K]esculentin-2CHa | Glucose Tolerance (Oral & IP) | Improved | nih.gov |
| 28-day [L28K]esculentin-2CHa | Insulin Secretion (Oral & IP) | Improved | nih.gov |
Studies on Lipid Clearance and Metabolic Regulation in Animal Models
Animal models are also employed to investigate the effects of this compound on lipid metabolism and clearance. Mouse models are particularly useful for studying abnormalities in lipid metabolism. frontiersin.org
In one study, the effects of esculetin on postprandial lipid circulation were assessed in mice fed a lipid-rich diet. nih.gov Serum lipid profiling was conducted to quantify postprandial levels of triglycerides, total cholesterol, and high-density lipoprotein (HDL) cholesterol. nih.gov The findings revealed that esculetin treatment led to an increase in postprandial HDL cholesterol levels. nih.gov
Further investigations into the mechanism of action involved surgical removal of epididymal white adipose tissue (eWAT) to determine its role in the observed effects. nih.gov The results indicated that the elevation in HDL levels by esculetin was dependent on the presence of eWAT, suggesting a role for adipose tissue macrophages in mediating this effect through CD36-mediated phagocytosis. nih.gov In another study with high-fat-fed mice, 28-day treatment with [L28K]esculentin-2CHa resulted in a significant decrease in plasma triglycerides, although it had no effect on HDL cholesterol. plos.org These studies highlight the potential of this compound and related compounds in modulating lipid metabolism.
Evaluation of Angiogenesis in Animal Models
The pro-angiogenic capabilities of esculentin-2 derivatives have been explored in animal models, particularly in the context of wound healing. A study utilizing a full-thickness excision model in mice demonstrated that Esculentin-1a(1–21)NH₂, a truncated form of Esculentin-1a, significantly accelerates wound closure. nih.govjst.go.jp This enhanced healing process was associated with increased collagen deposition and a notable rise in angiogenesis. nih.govjst.go.jp
Key markers for angiogenesis and cell proliferation, such as platelet endothelial cell adhesion molecule-1 (CD31) and proliferating cell nuclear antigen (PCNA), were found to be expressed at elevated levels in the granulation tissue of wounds treated with Esculentin-1a(1–21)NH₂. nih.govjst.go.jp Furthermore, the study elucidated that the mechanism behind this enhanced angiogenesis involves the activation of the phosphatidylinositol 3'-kinase (PI3K)/protein kinase B (AKT) signaling pathway. nih.govjst.go.jp The pro-angiogenic effects of Esculentin-1a(1–21)NH₂ were diminished when a PI3K pathway inhibitor, LY294002, was used, confirming the pathway's role. nih.govjst.go.jp
In vitro assays using human umbilical vein vascular endothelial cells (HUVECs) further substantiated the angiogenic activity of Esculentin-1a(1–21)NH₂. nih.gov The peptide was observed to significantly promote cell migration and proliferation of HUVECs. nih.gov These findings highlight the potential of esculentin-derived peptides in promoting the formation of new blood vessels, a critical process in tissue repair and regeneration.
Application in Specific Disease Models (e.g., Non-Alcoholic Fatty Liver Disease (NAFLD) in mice)
The therapeutic potential of esculentin-related compounds has been investigated in mouse models of Non-Alcoholic Fatty Liver Disease (NAFLD). In a study involving diabetic mice fed a high-fat diet (HFD), supplementation with esculetin was found to protect against the development of NAFLD. nih.gov The diabetic HFD-fed mice exhibited hepatic hypertrophy, and significant lipid accumulation and droplet formation, all of which were reversed by esculetin treatment. nih.gov
Mechanistically, esculetin treatment in these diabetic mice led to a significant downregulation of genes involved in lipid synthesis, such as Fasn, Dgat2, and Plpp2. nih.gov It also suppressed the expression of inflammatory genes including Tlr4, Myd88, Nfkb, Tnfα, and Il6. nih.gov Furthermore, the activities of key enzymes in hepatic lipid synthesis (fatty acid synthase and phosphatidate phosphohydrolase) and gluconeogenesis (glucose-6-phosphatase) were decreased in the esculetin-treated group compared to the diabetic control group. nih.gov Esculetin also demonstrated antioxidant effects by attenuating the diabetes-induced decrease in hepatic superoxide (B77818) dismutase (SOD) activity and the increase in lipid peroxidation levels. nih.gov
Another study explored a long-acting fusion protein, Esculentin-2CHa-albumin binding domain (ESC-ABD), coated on gold nanoparticles (AuNPs) for the treatment of NAFLD in HFD-fed obese mice. tandfonline.comnih.gov These ESC-ABD-AuNPs demonstrated an extended plasma half-life and significant accumulation in the liver. tandfonline.comnih.gov In the HFD-fed obese mice, treatment with ESC-ABD-AuNPs led to a significant reduction in blood glucose levels, improved glucose tolerance, and mitigated the accumulation of fat in the liver. tandfonline.comnih.gov This nanoparticle platform also showed potential for combination therapies. tandfonline.comnih.gov
Table 1: Effects of Esculetin and Related Compounds in NAFLD Mouse Models
| Compound/Formulation | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Esculetin | Diabetic mice on a high-fat diet | Reversed hepatic hypertrophy and lipid accumulation; Downregulated lipid synthesis and inflammatory genes; Decreased activity of lipogenic and gluconeogenic enzymes; Improved antioxidant status. | nih.gov |
| Esculentin-2CHa-ABD-AuNPs | High-fat diet-fed obese mice | Reduced blood glucose levels; Improved glucose tolerance; Mitigated liver fat accumulation; Showed high liver accumulation. | tandfonline.comnih.gov |
Analytical Methodologies for Detection and Quantification in Biological Matrices (e.g., HPLC, LC-MS)
The detection and quantification of esculentin and its derivatives in biological matrices are crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed for this purpose. filab.frbioanalysis-zone.com
An HPLC method coupled with ultraviolet (UV) detection has been developed and validated for the quantification of esculetin in rat plasma and tissues. nih.gov This method demonstrated good linearity within a specific concentration range and acceptable limits of detection (LOD) and quantification (LOQ). nih.gov The precision and accuracy of this HPLC method were confirmed through within-run and between-run recovery rates, with a relative standard deviation (RSD) of less than 7%. nih.gov This methodology was successfully applied to a pharmacokinetic study in rats, where the plasma concentration of esculetin was monitored over time after oral administration. nih.gov
For enhanced sensitivity and selectivity, particularly for simultaneous analysis of a parent compound and its metabolites, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. bioanalysis-zone.com A new LC-MS/MS method operating in the negative electrospray ionization (ESI) mode has been developed for the simultaneous determination of esculin (B1671248) and its metabolite, esculetin, in rat plasma. researchgate.net This method involves solid-phase extraction (SPE) for sample pretreatment, followed by separation on a reversed-phase C18 column. researchgate.net The method was successfully validated for its sensitivity, specificity, precision, accuracy, and recovery, and was subsequently used in a pharmacokinetic study of esculin and esculetin in rats. researchgate.net
Table 2: Performance Characteristics of an HPLC-UV Method for Esculetin Quantification in Rat Plasma
| Parameter | Value |
|---|---|
| Linearity Range | 4.8 ng/mL to 476.2 ng/mL |
| Correlation Coefficient (r²) | 0.996 |
| Limit of Detection (LOD) | 33.2 ng/mL |
| Limit of Quantification (LOQ) | 100.6 ng/mL |
| Within-Run Recovery (95.2 ng/mL) | 95.2% |
| Within-Run Recovery (190.5 ng/mL) | 100.3% |
| Between-Run Recovery (95.2 ng/mL) | 104.8% |
| Between-Run Recovery (190.5 ng/mL) | 101.0% |
| Relative Standard Deviation (RSD) | < 7% |
Data from a study on the analysis and distribution of esculetin in rat plasma and tissues. nih.gov
Advanced Delivery Systems and Formulation Research for Esculentin 2b
Strategies for Enhancing Peptide Stability in Biological Environments
The inherent instability of peptides in the face of enzymatic degradation is a primary obstacle to their therapeutic use. nih.gov Several strategies have been investigated to bolster the stability of Esculentin-2B and its derivatives.
One effective approach is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts. nih.gov Since proteases in humans and microbes are specific to L-amino acids, this modification can significantly enhance resistance to enzymatic breakdown. nih.gov For instance, a study on Esculentin-2CHa(1-30), a truncated analog of Esculentin-2, demonstrated that substituting L-amino acids with D-isomers at specific positions (Arginine at position 7, Lysine (B10760008) at position 15, and Lysine at position 23) conferred considerable resistance to degradation in mouse plasma. bioscientifica.com The native peptide experienced 93% degradation within 8 hours, whereas the modified versions showed degradation ranging from only 24% to 59%. bioscientifica.com
Another strategy involves chemical modifications at the peptide's terminals. nih.gov N-terminal acetylation and C-terminal amidation are common modifications that can enhance structural stability and, consequently, biological activity. nih.gov For example, C-terminal amidation of Esculentin-2 peptide analogs has been shown to increase their antimicrobial activity and selectivity. nih.gov
Lipidation, the attachment of a fatty acid to the peptide, is another promising method. In the case of Esculentin-2CHa(1-30), attaching an L-octanoate to Lysine at position 15 also imparted resistance to plasma enzyme degradation while maintaining its insulin-releasing activity. bioscientifica.comresearchgate.net This modification can also improve the peptide's interaction with cell membranes.
Strategic single-residue substitution with non-coded amino acids is also a viable technique. Replacing Glycine (B1666218) at position 8 with α-aminoisobutyric acid (Aib) in a derivative of Esculentin-1a (B1576700) resulted in an analog with improved biostability. nih.gov This single substitution also broadened its antimicrobial spectrum to include Gram-positive bacteria like Staphylococcus aureus. nih.govacs.org
The table below summarizes the findings on the stability of various Esculentin-2CHa(1-30) analogs in mouse plasma.
Development of Nanoparticle-Based Delivery Systems
Nanoparticle-based delivery systems offer a promising avenue to protect this compound from degradation, enhance its bioavailability, and facilitate targeted delivery. scienceopen.com Various types of nanoparticles have been explored for the delivery of antimicrobial peptides. scienceopen.com
One notable example involves the encapsulation of an Esculentin-1a derivative into poly(lactic-co-glycolic acid) (PLGA) nanoparticles. scienceopen.com These nanoparticles, stabilized with poly(vinyl alcohol), demonstrated enhanced penetration through artificial mucus and simulated biofilms compared to the free peptide. scienceopen.com In a mouse model of acute lung infection caused by Pseudomonas aeruginosa, the Esculentin-loaded PLGA nanoparticles significantly reduced the bacterial load by more than four times. scienceopen.com
Gold nanoparticles (AuNPs) have also been investigated as carriers for Esculentin (B142307) derivatives. frontiersin.org In one study, an Esculentin-1a derivative was conjugated to AuNPs. frontiersin.org This nano-formulation was found to be more effective against both planktonic and sessile forms of P. aeruginosa than the free peptide. frontiersin.org The conjugation also conferred resistance to proteolytic degradation. frontiersin.org Another study utilized AuNPs coated with an Esculentin-2CHa fusion protein as a potential treatment for non-alcoholic fatty liver disease. nih.govresearchgate.net These nanoparticles showed good stability and a hydrodynamic size of approximately 120 nm. researchgate.net They also demonstrated the ability to be loaded with other small-molecule drugs, highlighting their potential for combination therapies. nih.govresearchgate.net
The table below provides details on the nanoparticle-based delivery systems developed for Esculentin peptides.
Research on Localized Delivery Approaches
For many applications, particularly in treating localized infections or conditions, delivering this compound directly to the site of action is highly desirable. nih.gov This approach can maximize the therapeutic effect while minimizing potential systemic side effects. nih.gov Hydrogels are a particularly promising platform for the localized delivery of therapeutic agents. nih.govresearchgate.net
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids, making them highly biocompatible. nih.gov They can be formulated to release entrapped drugs in a controlled and sustained manner. mdpi.com Research into stimuli-responsive hydrogels, which change their structure in response to environmental cues like pH or temperature, offers the potential for even more precise, site-specific drug release. nih.govmdpi.com
While specific research on hydrogel-based delivery of this compound is still emerging, the extensive work on hydrogels for delivering other antimicrobial peptides and drugs provides a strong foundation. nih.govnih.gov For instance, gelatin methacryloyl (GelMA)-based hydrogels have been developed for the localized delivery of antibiotics to prevent and treat surgical site infections. nih.gov These systems demonstrate tunable mechanical properties and high drug encapsulation efficiencies. nih.gov The application of such hydrogel technology to this compound could pave the way for novel treatments for skin infections, wound healing, and other localized conditions. jst.go.jpplos.org The development of topical formulations, such as nanogels, is also being explored for compounds like Esculin (B1671248), a precursor to Esculetin (B1671247), to enhance skin permeability and residence time at the application site. researchgate.net
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Activities and Therapeutic Applications
Future research must extend beyond the established antimicrobial properties of Esculentin-2 peptides to uncover novel biological activities. Preliminary studies on related esculentin (B142307) peptides have indicated potential in oncology and immunology, suggesting promising avenues for exploration.
Anticancer Potential : Certain Esculentin-2 peptides have demonstrated cytotoxicity against cancer cells. For instance, Esculentin-2CHa has been shown to have a potent cytotoxic effect on human non-small cell lung adenocarcinoma A549 cells nih.gov. Similarly, novel Esculentin-2 peptides, Esculentin-2 HYba1 and Esculentin-2 HYba2, have shown potential in destroying Hep3B human liver cancer cells nih.gov. Future studies should systematically screen Esculentin-2B and its derivatives against a wide panel of cancer cell lines to identify new lead compounds for oncological applications.
Immunomodulatory Effects : The ability to modulate the immune system is a critical therapeutic function. Esculentin-2CHa has been observed to stimulate the release of the anti-inflammatory cytokine IL-10 and TNF-α in mouse cells nih.gov. Another related peptide, Esculentin-1PN, has been shown to augment the expression of pro-inflammatory cytokine genes (TNF-α and IL-1β) researchgate.net. Investigating how this compound interacts with various immune cells (e.g., macrophages, lymphocytes) could reveal its potential for treating inflammatory disorders, autoimmune diseases, or for use as a vaccine adjuvant.
Deeper Elucidation of Molecular Signaling Pathways
A fundamental gap in the current understanding of Esculentin-2 peptides is the precise molecular mechanisms and signaling pathways through which they exert their biological effects. While their membrane-disrupting antimicrobial action is partially understood, the pathways governing their anticancer and immunomodulatory activities remain largely uncharacterized.
Future research should focus on identifying the specific intracellular targets and signaling cascades affected by this compound. For example, studies on the related coumarin (B35378) compound esculetin (B1671247) have shown it can inhibit pathways such as NF-κB and MPAK, which are crucial in inflammation nih.gov. Similarly, derivatives of Esculentin-1 have been found to influence the flhDC operon in E. coli, a key regulator of motility and biofilm formation uniroma1.it. Elucidating the analogous pathways for this compound in various cell types (bacterial, mammalian, cancerous) is essential for understanding its efficacy and for identifying potential biomarkers of response.
Optimization of Peptide Design for Enhanced Potency and Specificity
Natural peptides often have limitations for therapeutic use, including susceptibility to degradation by proteases and potential cytotoxicity to host cells. nih.gov Strategic peptide engineering is therefore a critical step in developing this compound into a viable drug candidate.
Amino Acid Substitution : The substitution of natural L-amino acids with non-coded or D-amino acids can enhance peptide stability and activity. For example, incorporating α-aminoisobutyric acid into an Esculentin-1a (B1576700) derivative increased its activity against Gram-positive bacteria nih.gov. This approach could be systematically applied to the this compound sequence to optimize its therapeutic index.
Chemical Modifications : Modifications such as C-terminal amidation have been shown to improve the antimicrobial kinetics of Esculentin-2 HYba peptides, reducing the time required for bacterial killing nih.gov. Exploring other modifications, such as PEGylation or lipidation, could improve the peptide's pharmacokinetic profile.
Structural Truncation and Analogue Design : Identifying the minimal bioactive core of this compound is essential. Studies on Esculentin-2CHa revealed that removing a hydrophobic N-terminal hexapeptide abolished its activity against S. aureus and mammalian cells, highlighting the importance of this region nih.gov. Further truncation and alanine scanning studies can help design smaller, more potent, and specific analogues.
Conjugation to Nanoparticles : Attaching peptides to nanoparticles, such as gold nanoparticles, represents another strategy to improve stability and delivery nih.gov. This approach could be used to target this compound to specific sites of infection or tumors, thereby increasing efficacy and reducing systemic exposure.
Development of Robust Preclinical Models for Efficacy Assessment
To accurately predict the clinical potential of this compound, it is imperative to move beyond simple in vitro assays and utilize robust preclinical models that mimic human diseases. tno.nlbiorxiv.org The selection and design of these models are critical for a successful translational pathway.
For its antimicrobial applications, the efficacy of related esculentin peptides has been demonstrated in mouse models of sepsis and lung infection caused by Pseudomonas aeruginosa nih.gov. These studies showed that the peptide could significantly prolong the survival of infected animals nih.gov. Future research should expand upon these findings by developing and utilizing a broader range of preclinical models, including:
Chronic Infection Models : Models of biofilm-associated infections, such as those in chronic wounds or cystic fibrosis lung models, would be highly relevant.
Cancer Xenograft Models : To test anticancer efficacy, models where human tumor cells are implanted into immunocompromised mice (xenografts) should be employed.
Inflammatory Disease Models : To assess immunomodulatory effects, established animal models for conditions like inflammatory bowel disease or rheumatoid arthritis could be utilized.
These models will be crucial for evaluating the in vivo efficacy, pharmacokinetics, and biodistribution of optimized this compound analogues.
Integration of Omics Technologies for a Comprehensive Understanding
A systems-level understanding of this compound's mechanism of action can be achieved by integrating advanced "omics" technologies. humanspecificresearch.orgfrontiersin.org These high-throughput methods provide a global view of the molecular changes induced by the peptide in target cells.
Transcriptomics : Analyzing the complete set of RNA transcripts (the transcriptome) in a cell can reveal which genes are turned on or off in response to this compound treatment. This can help identify the cellular pathways that are perturbed by the peptide. For example, transcriptome analysis of frog skin has been used to identify novel esculentin cDNAs researchgate.net.
Proteomics : This involves the large-scale study of proteins. By comparing the proteome of cells before and after treatment with this compound, researchers can identify proteins that are direct targets of the peptide or whose expression levels are altered, providing insight into its mechanism of action frontiersin.orgnih.gov.
Metabolomics : The study of metabolites can provide a functional readout of the cellular state. Analyzing the metabolic profile of bacteria or cancer cells treated with this compound can uncover the specific metabolic pathways that are disrupted, leading to cell death frontiersin.orgnih.gov.
Integrating data from these different omics platforms will provide a comprehensive and unbiased view of the peptide's biological effects, facilitating the rational design of second-generation therapeutics and the identification of biomarkers for predicting treatment response. nih.govresearchgate.net
Q & A
Q. What are the standard in vitro assays for evaluating Esculentin-2B’s antimicrobial activity, and how should they be optimized?
To assess antimicrobial efficacy, researchers commonly use minimum inhibitory concentration (MIC) assays and time-kill kinetic studies . MIC assays require serial dilutions of this compound in broth cultures of target pathogens, with optical density measurements to determine growth inhibition . For time-kill studies, aliquots are sampled at intervals (e.g., 0, 2, 6, 24 hours) and plated for colony-forming unit (CFU) counts. Optimization includes:
Q. How should cytotoxicity assays for this compound in mammalian cell lines be designed?
Cytotoxicity is typically evaluated via cell viability assays (e.g., MTT, resazurin) using human cell lines (e.g., HEK-293, HaCaT). Key considerations:
- Dose-response curves : Test a range of concentrations (e.g., 1–100 µM) to determine IC₅₀ values.
- Exposure time : Align with therapeutic application (e.g., 24–72 hours for chronic infection models).
- Replicates : Perform ≥3 biological replicates to account for intra-experimental variability .
- Positive controls : Use known cytotoxic agents (e.g., cisplatin) to validate assay sensitivity.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across bacterial strains or experimental models?
Conflicting results may arise from strain-specific resistance mechanisms or methodological variability. Systematic approaches include:
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher efficacy against Gram-negative vs. Gram-positive pathogens) .
- Mechanistic studies : Use proteomic profiling (e.g., LC-MS/MS) to compare peptide interactions with bacterial membranes of varying lipid compositions .
- Statistical modeling : Apply multivariate regression to isolate variables (e.g., pH, temperature) influencing efficacy .
Q. What advanced structural characterization techniques are recommended to elucidate this compound’s mechanism of action?
- Nuclear Magnetic Resonance (NMR) : Resolve 3D peptide structure in lipid bilayers to identify membrane-binding domains .
- Cryo-Electron Microscopy (Cryo-EM) : Visualize peptide-induced pore formation in bacterial membranes at near-atomic resolution .
- Molecular Dynamics Simulations : Model interactions between this compound and lipid bilayers to predict thermodynamic stability and insertion kinetics .
Q. How can researchers integrate multi-omics data (e.g., transcriptomics, metabolomics) to study this compound’s host-pathogen effects?
- Transcriptomic profiling : Use RNA-seq to identify bacterial stress-response pathways (e.g., SOS response) post-treatment .
- Metabolomic workflows : Apply LC-MS to quantify changes in bacterial metabolite pools (e.g., ATP, NAD⁺) linked to membrane disruption .
- Data integration tools : Leverage platforms like Cytoscape to map peptide-induced perturbations across omics layers and prioritize validation targets .
Methodological and Ethical Considerations
Q. What strategies ensure reproducibility in this compound experiments?
- Detailed protocols : Publish step-by-step methodologies, including buffer compositions (e.g., ionic strength, divalent cations) that influence peptide stability .
- Data transparency : Share raw datasets (e.g., MIC values, cytotoxicity curves) in supplementary materials with metadata annotations .
- Reagent validation : Use mass spectrometry to confirm peptide purity (>95%) and circular dichroism to verify structural integrity .
Q. How should researchers address potential biases in in vivo efficacy studies of this compound?
- Blinded experiments : Assign treatment groups randomly and mask investigators to group identities during data collection .
- Power analysis : Calculate sample sizes a priori to ensure statistical robustness (e.g., α = 0.05, power = 0.8) .
- Negative controls : Include untreated and vehicle-treated cohorts to distinguish peptide-specific effects from experimental artifacts .
Data Presentation and Literature Engagement
Q. What are best practices for visualizing this compound’s bioactivity data?
- Dose-response curves : Plot log-transformed concentrations against response (e.g., % inhibition) using nonlinear regression models (e.g., Hill equation) .
- Heatmaps : Compare MIC values across bacterial strains or experimental conditions, annotated with statistical significance (e.g., ANOVA p-values) .
- Structural models : Depict peptide-membrane interactions using PyMOL or ChimeraX, highlighting key residues (e.g., hydrophobic anchors) .
Q. How can researchers conduct a rigorous literature review on this compound while avoiding unreliable sources?
- Database selection : Prioritize peer-reviewed journals (e.g., Antimicrobial Agents and Chemotherapy, Biochimica et Biophysica Acta) via PubMed or Web of Science .
- Citation chaining : Use reference lists of high-impact papers to identify foundational studies .
- Critical appraisal : Evaluate methodological rigor using checklists (e.g., STROBE for observational studies, ARRIVE for in vivo research) .
Note: For experimental protocols, adhere to institutional ethics guidelines (e.g., animal welfare, biosafety) and report conflicts of interest transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
